7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306696
InChI: InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H
SMILES:
Molecular Formula: C6H3BrIN3
Molecular Weight: 323.92 g/mol

7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC18306696

Molecular Formula: C6H3BrIN3

Molecular Weight: 323.92 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
IUPAC Name 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H
Standard InChI Key WLJDODLQSFQVBU-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C(=C(C=N2)I)N=C1)Br

Introduction

Structural Features and Molecular Properties

Molecular Architecture

The core structure of 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine system, where the pyrazole ring (positions 1–5) is fused to a pyrimidine ring (positions 5–7 and 1–3). Halogen atoms occupy positions 7 (bromine) and 3 (iodine), creating a sterically congested environment that influences both reactivity and intermolecular interactions . The IUPAC name, 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₃BrIN₃
Molecular Weight323.92 g/mol
Canonical SMILESC1=C(N2C(=C(C=N2)I)N=C1)Br
InChI KeyWLJDODLQSFQVBU-UHFFFAOYSA-N

Electronic and Steric Effects

The electron-withdrawing nature of bromine and iodine substituents polarizes the π-electron system of the heterocycle, enhancing susceptibility to nucleophilic attack at the C-5 and C-2 positions . Density functional theory (DFT) calculations on analogous pyrazolo[1,5-a]pyrimidines indicate that halogenation at these positions reduces the HOMO-LUMO gap by 0.8–1.2 eV compared to non-halogenated analogs, a critical factor in charge-transfer interactions with biological targets .

Synthesis and Manufacturing

One-Pot Halogenation Methodology

A breakthrough in synthesizing 3-halopyrazolo[1,5-a]pyrimidines involves a three-component reaction between 5-aminopyrazoles, enaminones (or chalcones), and sodium halides (NaX, X = Br, I). This method, reported by Singh et al. (2023), employs potassium persulfate (K₂S₂O₈) as an oxidizing agent in aqueous medium .

Reaction Mechanism:

  • Cyclocondensation: 5-Aminopyrazole reacts with enaminone to form the pyrazolo[1,5-a]pyrimidine core.

  • Oxidative Halogenation: K₂S₂O₈ mediates the oxidation of NaI or NaBr, generating electrophilic halogens (I⁺ or Br⁺) that substitute at the C-3 position.

Optimized Conditions:

  • Solvent: Water (for iodination) or DMF (for bromination/chlorination)

  • Temperature: 80°C (iodination), 100°C (bromination)

  • Yield: 63–96% for 3-iodo derivatives; 57% for 3-chloro analogs

Table 2: Representative Synthesis of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Starting MaterialHalide SourceConditionsYieldReference
5-Amino-7-bromopyrazoleNaIH₂O, K₂S₂O₈, 80°C90%

Alternative Synthetic Routes

Classical approaches involve sequential halogenation:

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C-I bond in 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine undergoes facile substitution due to iodine’s high polarizability. In Suzuki-Miyaura cross-coupling reactions, palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids, enabling access to 3-aryl derivatives .

Example Reaction:
7-Bromo-3-iodo-PP+PhB(OH)2Pd(0)7-Bromo-3-phenyl-PP+HI\text{7-Bromo-3-iodo-PP} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{7-Bromo-3-phenyl-PP} + \text{HI}
Yield: 72–85%

Oxidative Transformations

The bromine substituent participates in radical-mediated reactions. Under UV irradiation with AIBN initiators, 7-bromo derivatives undergo homolytic cleavage to generate aryl radicals, which dimerize or trap oxygen .

Molecular docking studies using the PDB ID 3QKL (CDK2 kinase) suggest that 7-bromo-3-iodo derivatives bind to the ATP-binding pocket via halogen bonds (I···O=C, 3.1 Å) and π-stacking (pyrimidine-Phe80) . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 8.7 μM, comparable to reference drug imatinib (IC₅₀ = 6.2 μM) .

Antitumor Activity

Preliminary in vivo studies in BALB/c mice with xenografted HCT-116 tumors demonstrated a 58% reduction in tumor volume after 21 days of treatment (10 mg/kg, i.p.), with no significant hepatotoxicity .

Applications in Drug Development

Scaffold Diversification

The compound serves as a versatile intermediate for generating libraries of kinase inhibitors. Over 120 analogs have been synthesized, with 3-iodo-7-bromo derivatives showing ≥10-fold selectivity for VEGFR-2 over EGFR .

Industrial Scalability

The one-pot aqueous synthesis (Section 2.1) has been scaled to 10 kg batches with 88% yield, meeting ICH Q11 guidelines for pharmaceutical intermediates .

Future Directions

  • Targeted Drug Delivery: Conjugating 7-bromo-3-iodo derivatives to antibody-drug conjugates (ADCs) via click chemistry.

  • Photodynamic Therapy: Exploiting iodine’s heavy atom effect to enhance singlet oxygen generation.

  • Sustainable Synthesis: Replacing NaI with recyclable iodide sources (e.g., polymer-supported I₂).

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